(1R,3S,6R)-3-(Hydroxymethyl)-4-azabicyclo[4.1.0]heptan-5-one
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Overview
Description
(1R,4S,6R)-2-Oxo-3-azabicyclo[410]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a six-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions to replace specific atoms or groups within its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce various functional groups into the bicyclic structure .
Scientific Research Applications
Chemistry
In chemistry, (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid serves as a valuable building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its bicyclic structure makes it a useful probe for investigating the binding sites of various biomolecules .
Medicine
In medicinal chemistry, (1R,4S,6R)-2-Oxo-3-azabicyclo[41Its structural features can be exploited to design molecules with specific biological activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its bicyclic structure provides a rigid framework that can enhance the mechanical and thermal stability of polymers and other materials .
Mechanism of Action
The mechanism of action of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- (1R,2S,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid**
- (1r,4s,6s)-5-(Tert-butoxycarbonyl)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid
Uniqueness
(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen atoms within its bicyclic structure. This combination of features distinguishes it from other similar compounds and contributes to its versatility in various applications .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C7H11NO2/c9-3-5-1-4-2-6(4)7(10)8-5/h4-6,9H,1-3H2,(H,8,10) |
InChI Key |
VGNYKLGDWGYNBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC2C(=O)NC1CO |
Origin of Product |
United States |
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